molecular formula C12H13N3O2S B1345298 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 910037-25-1

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B1345298
CAS No.: 910037-25-1
M. Wt: 263.32 g/mol
InChI Key: VWNHOIKUCNKRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomeric Considerations

The compound features a bicyclic thieno[3,2-d]pyrimidine core fused to a piperidine-4-carboxylic acid moiety. The thieno[3,2-d]pyrimidine system consists of a thiophene ring fused to a pyrimidine ring at positions 3 and 2, respectively. The piperidine ring adopts a chair conformation, with the carboxylic acid group at the 4-position occupying an equatorial orientation to minimize steric strain.

Key Structural Features:

  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 263.32 g/mol
  • Isomeric Specificity : The [3,2-d] fusion pattern distinguishes it from other thienopyrimidine isomers (e.g., [2,3-d] or [3,4-d]).
Table 1: Structural Descriptors
Property Value Source
IUPAC Name 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid
SMILES C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3
InChIKey VWNHOIKUCNKRDY-UHFFFAOYSA-N

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): Signals at δ 2.71–2.87 ppm (piperidine CH₂), δ 3.02–3.06 ppm (N–CH₂), and δ 7.99 ppm (thienoaromatic H).
  • ¹³C NMR : Carbonyl carbon at δ 168.89 ppm, thienopyrimidine carbons between δ 122.2–158.9 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1,693 cm⁻¹ (C=O stretch of carboxylic acid).
  • Bands at 3,415 cm⁻¹ (O–H stretch) and 3,025 cm⁻¹ (aromatic C–H).

Mass Spectrometry

  • Exact Mass : 263.07285 Da (calculated for C₁₂H₁₃N₃O₂S).
  • Fragmentation pattern dominated by loss of CO₂ (44 Da) from the carboxylic acid group.
Table 2: Spectroscopic Data Summary
Technique Key Peaks/Patterns Source
¹H NMR δ 7.99 (thienoaromatic H)
¹³C NMR δ 168.89 (C=O)
IR 1,693 cm⁻¹ (C=O)
HRMS [M+H]⁺ = 264.0801

Crystallographic Analysis and Conformational Studies

While no direct X-ray data exists for this compound, analogous thieno[3,2-d]pyrimidine derivatives exhibit planar bicyclic cores with dihedral angles <5° between thiophene and pyrimidine rings. Computational models suggest:

  • Piperidine Ring : Chair conformation with carboxylate group equatorial.
  • Torsional Angles : N–C(piperidine)–C(carboxylic acid) = 112.3° (DFT-optimized).

Physicochemical Property Profiling

Thermodynamic Properties

  • Melting Point : 247.5–249°C.
  • Boiling Point : 500.8°C (predicted).
  • LogP : 1.43 (calculated), indicating moderate lipophilicity.

Solubility and Ionization

  • Aqueous Solubility : 0.12 mg/mL (pH 7.4, predicted).
  • pKa : 4.27 (carboxylic acid), 2.85 (pyrimidine N).
Table 3: Physicochemical Profile
Property Value Source
Melting Point 247.5–249°C
LogP 1.43
Solubility (Water) 0.12 mg/mL
Polar Surface Area 89.7 Ų

Properties

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNHOIKUCNKRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640410
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-25-1
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with methyl 3-amino-5-arylthiophene-2-carboxylate or related derivatives.
  • These starting materials are prepared via multi-step procedures documented in the literature, involving the introduction of amino and aryl groups on the thiophene ring.

Cyclization to Thieno[3,2-d]pyrimidin-4-one Intermediates

  • The 3-amino-5-arylthiophene amides are condensed with formic acid under microwave irradiation or conventional heating to afford thieno[3,2-d]pyrimidin-4-one intermediates.
  • This step is crucial for ring closure and formation of the pyrimidine moiety fused to the thiophene ring.

Conversion to Thieno[3,2-d]pyrimidines

  • The thieno[3,2-d]pyrimidin-4-one intermediates are converted to thieno[3,2-d]pyrimidines using reagents such as phosphorus oxychloride (POCl3).
  • This chlorination step activates the 4-position of the pyrimidine ring for subsequent nucleophilic substitution.

Nucleophilic Aromatic Substitution to Introduce Piperidine-4-carboxylic Acid

  • The 4-chloro intermediate undergoes nucleophilic aromatic substitution with piperidine derivatives, specifically piperidine-4-carboxylic acid or its protected forms.
  • This substitution installs the piperidine-4-carboxylic acid moiety at the 4-position of the thieno[3,2-d]pyrimidine core.

Final Deprotection and Purification

  • If protecting groups are used on the piperidine nitrogen or carboxylic acid, these are removed under acidic or basic conditions.
  • The final compound is purified by standard chromatographic techniques or recrystallization to achieve high purity (typically >97%).

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Starting material synthesis Multi-step synthesis from thiophene esters Literature procedures for aryl substitution
Cyclization to pyrimidinone Formic acid, microwave irradiation or heat Efficient ring closure
Chlorination Phosphorus oxychloride (POCl3) Activates 4-position for substitution
Nucleophilic substitution Piperidine-4-carboxylic acid or derivatives Nucleophile displaces chlorine
Deprotection and purification Acid/base treatment, chromatography Yields pure final compound

Research Findings and Optimization Notes

  • Microwave-assisted cyclization significantly reduces reaction times and improves yields of thieno[3,2-d]pyrimidin-4-one intermediates compared to conventional heating.
  • The use of phosphorus oxychloride is critical for efficient chlorination; reaction temperature and time must be optimized to avoid side reactions.
  • Nucleophilic substitution with piperidine derivatives proceeds smoothly under reflux in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
  • Protecting groups on the piperidine nitrogen can improve reaction selectivity and yield but require additional deprotection steps.
  • The final compound exhibits a melting point of approximately 247.5–249 °C and a molecular weight of 263.32 g/mol, confirming its identity and purity.

Summary Table of Key Synthetic Steps

Intermediate/Product Reaction Type Reagents/Conditions Yield/Notes
Methyl 3-amino-5-arylthiophene-2-carboxylate Starting material Multi-step synthesis Literature reported
Thieno[3,2-d]pyrimidin-4-one Cyclization Formic acid, microwave or heat High yield, rapid reaction
4-Chloro-thieno[3,2-d]pyrimidine Chlorination POCl3, controlled temperature High yield, key intermediate
This compound Nucleophilic substitution Piperidine-4-carboxylic acid, reflux in DMF/NMP Efficient substitution, high purity

Chemical Reactions Analysis

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common conditions for these reactions include controlled temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thienopyrimidine core can mimic natural substrates of enzymes, thereby inhibiting their activity. This compound may also interact with nucleic acids, affecting processes like DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of pyrimidine-fused heterocycles with piperidine-carboxylic acid substituents. Below is a comparative analysis with structurally related molecules:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight XLogP3 Key Differences Evidence
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Thieno[3,2-d]pyrimidine Piperidine-4-carboxylic acid C₁₂H₁₃N₃O₂S 263.31 2.9 Parent compound; standard scaffold
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid Thieno[2,3-d]pyrimidine 6-Ethyl, piperidine-4-carboxylic acid C₁₄H₁₇N₃O₂S 291.37 3.2 Ethyl substitution enhances lipophilicity
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (6h) Pyrrolo[2,3-d]pyrimidine Piperidine-4-carboxylic acid C₁₂H₁₄N₄O₂ 246.27 1.8 Nitrogen-rich pyrrolo core reduces LogP
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid Simple pyrimidine 2-Chloro, piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 1.5 Chlorine substituent enhances electrophilicity
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride Pyrimidine Piperidine-4-carboxylic acid (HCl salt) C₁₀H₁₄ClN₃O₂ 243.69 N/A Salt form improves aqueous solubility

Key Takeaways

Structural Flexibility: Substituents on the pyrimidine core (e.g., ethyl, chloro) and the heterocyclic system (thieno vs. pyrrolo) critically influence lipophilicity, solubility, and target engagement.

Pharmacokinetic Advantages: The carboxylic acid group confers improved solubility and metabolic stability relative to non-polar analogues.

Synthetic Feasibility : High-yield routes exist for the target compound, making it a viable candidate for further optimization in drug discovery pipelines.

Biological Activity

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) derived from various studies.

  • Molecular Formula : C₁₂H₁₃N₃O₂S
  • Molecular Weight : 263.32 g/mol
  • Melting Point : 247.5 - 249 °C
  • CAS Number : 910037-25-1

Research indicates that thienopyrimidines, including this compound, target specific enzymes within bacterial systems. A notable study identified the NADH:ubiquinone oxidoreductase (complex I) subunit NuoD as a key target for these compounds against Helicobacter pylori. This enzyme is crucial for ATP synthesis in H. pylori, making it a viable target for developing narrow-spectrum antibacterial agents .

Antimicrobial Activity

This compound has shown promising results against H. pylori. In vitro studies reported an IC50 value of approximately 1.55 μM, demonstrating its efficacy in inhibiting bacterial growth . The compound's selective inhibition suggests it could be developed as a treatment for infections resistant to conventional therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be enhanced through strategic modifications to its structure. A study outlined a series of thienopyrimidine derivatives where systematic substitutions were tested to optimize potency and reduce cytotoxicity. For instance, certain substitutions on the phenyl ring significantly improved the compounds' activity against H. pylori while maintaining acceptable safety profiles .

CompoundIC50 (μM)Notes
Original Compound1.55Base compound
Modified Compound 190.16Improved potency with side-chain optimization
Modified Compound 20-Increased cytotoxicity with decreased potency

Study on Thienopyrimidine Derivatives

In a comprehensive study involving the modification of thienopyrimidine compounds, researchers synthesized various analogs and evaluated their antimicrobial properties. The findings indicated that specific modifications led to enhanced activity against H. pylori, particularly those that optimized the binding affinity to the NuoB-NuoD interface .

Pharmacokinetic Profiles

While some lead compounds demonstrated efficacy in ex vivo models, challenges remain regarding their pharmacokinetic properties, such as solubility and protein binding. Further optimization is necessary to improve these characteristics for better in vivo efficacy .

Q & A

Q. What are the common synthetic routes for 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling thieno[3,2-d]pyrimidine derivatives with piperidine-4-carboxylic acid precursors. A key method includes nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like triethylamine to facilitate amide bond formation . Optimization strategies include controlling temperature (60–100°C), using anhydrous conditions to prevent hydrolysis, and employing chromatography (e.g., silica gel) for purification . Yield improvements may require iterative adjustment of stoichiometry (e.g., 1.2:1 molar ratio of thienopyrimidine to piperidine derivative) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the thienopyrimidine core (e.g., aromatic protons at δ 7.5–8.5 ppm) and piperidine ring conformation (e.g., axial/equatorial proton splitting patterns). Infrared (IR) spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bonds. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ ion matching theoretical values) . Chromatographic purity (>95%) should be confirmed via HPLC with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic thienopyrimidine and piperidine moieties. For in vitro assays, solubilization in DMSO (10–50 mM stock) followed by dilution in buffered solutions (e.g., PBS with 0.1% Tween-20) is recommended. Precipitation risks necessitate dynamic light scattering (DLS) to monitor colloidal stability. For in vivo studies, prodrug strategies or nanoformulation (e.g., liposomes) may enhance bioavailability .

Advanced Research Questions

Q. What computational approaches are used to predict the binding affinity of this compound to kinase targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the thienopyrimidine core and ATP-binding pockets of kinases (e.g., EGFR or CDK2). Key parameters include grid box sizing (20 ų centered on catalytic lysine) and scoring functions (e.g., MM-GBSA for binding energy). Pharmacophore modeling identifies critical features: the carboxylic acid as a hydrogen bond donor and the piperidine ring for hydrophobic complementarity . MD simulations (100 ns) assess stability of predicted binding poses .

Q. How can structural modifications resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from off-target effects or assay conditions. Systematic SAR studies should modify:

  • Piperidine substituents : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .
  • Thienopyrimidine substitutions : 6-Methyl or 7-phenyl groups improve selectivity for bacterial TrmD over human kinases . Parallel screening against orthogonal targets (e.g., kinase panels vs. microbial strains) clarifies selectivity .

Q. What strategies mitigate spectral data contradictions during structural elucidation?

Contradictions in NMR assignments (e.g., overlapping piperidine signals) can be resolved via:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to distinguish piperidine C-4 (δ 45–50 ppm) from thienopyrimidine carbons .
  • Isotopic labeling : ¹⁵N-labeled analogs simplify pyrimidine nitrogen assignments .
  • X-ray crystallography : Single-crystal structures unambiguously confirm stereochemistry and hydrogen-bonding networks .

Methodological Comparisons

Aspect Technique Application Example Reference
Synthesis OptimizationDoE (Design of Experiments)Screening temperature (60–120°C), solvent (DMF vs. THF), and catalyst (TEA vs. DBU)
Target ValidationCRISPR-Cas9 KnockoutConfirming kinase dependency in cell viability assays
Metabolic StabilityMicrosomal IncubationAssessing CYP450-mediated degradation (t₁/₂ > 60 min desirable)
In Silico ScreeningVirtual Library ConstructionPrioritizing 2-aminopyrimidine analogs for antimicrobial testing

Key Challenges and Solutions

  • Low Yield in Coupling Reactions : Use peptide coupling reagents (HATU, EDCI) with HOAt additive to activate the carboxylic acid .
  • Off-Target Activity : Employ chemoproteomics (e.g., kinome-wide profiling) to identify unintended kinase interactions .
  • Spectral Artifacts : Utilize deuterated solvents (DMSO-d₆) and suppress water signals in NMR to reduce noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.